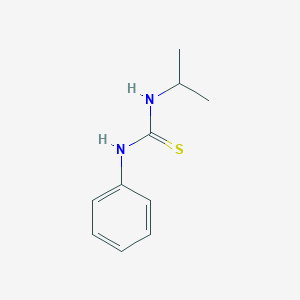

Thiourea, N-(1-methylethyl)-N'-phenyl-

Description

The exact mass of the compound Thiourea, N-(1-methylethyl)-N'-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131983. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiourea, N-(1-methylethyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(1-methylethyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBMRUOVWMEFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164653 | |

| Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-36-4 | |

| Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-N'-isopropylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15093-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(1-methylethyl)-N'-phenyl-thiourea: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-methylethyl)-N'-phenyl-thiourea, also known as N-isopropyl-N'-phenylthiourea, is an unsymmetrically disubstituted thiourea derivative that holds significant interest for the scientific community. The thiourea moiety is a versatile functional group that imparts a range of chemical and biological properties to molecules, making its derivatives valuable scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of N-(1-methylethyl)-N'-phenyl-thiourea, with a focus on its role as a potential tyrosinase inhibitor.

Part 1: Core Chemical and Physical Properties

N-(1-methylethyl)-N'-phenyl-thiourea (CAS No. 15093-36-4) possesses a molecular formula of C₁₀H₁₄N₂S and a molecular weight of 194.30 g/mol .[1] The presence of both a phenyl and an isopropyl group attached to the thiourea core influences its solubility, reactivity, and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂S | Cheméo[1] |

| Molecular Weight | 194.30 g/mol | Cheméo[1] |

| CAS Number | 15093-36-4 | Cheméo[1] |

| LogP (Octanol/Water) | 2.381 (Calculated) | Cheméo[1] |

| Water Solubility | -3.38 (Log₁₀ of mol/l, Calculated) | Cheméo[1] |

| Enthalpy of Fusion | 26.98 kJ/mol (Calculated) | Cheméo[1] |

| Enthalpy of Vaporization | 59.34 kJ/mol (Calculated) | Cheméo[1] |

Synonyms:

Part 2: Synthesis and Characterization

The synthesis of N-(1-methylethyl)-N'-phenyl-thiourea is typically achieved through the nucleophilic addition of isopropylamine to phenyl isothiocyanate. This reaction is generally straightforward and proceeds with high yield under mild conditions. The causality behind this experimental choice lies in the high electrophilicity of the carbon atom in the isothiocyanate group, making it susceptible to attack by the nucleophilic amine.

Experimental Protocol: Synthesis of N-(1-methylethyl)-N'-phenyl-thiourea

This protocol is adapted from the synthesis of the closely related N-(1-methylpropyl)-N'-phenyl-thiourea.[1]

Materials:

-

Phenyl isothiocyanate

-

Isopropylamine

-

Anhydrous diethyl ether (or other inert solvent like dichloromethane)

-

n-Heptane (for precipitation/crystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add isopropylamine (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, reduce the solvent volume under reduced pressure.

-

Add n-heptane to the concentrated residue to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry under vacuum.

Workflow for the Synthesis of N-(1-methylethyl)-N'-phenyl-thiourea

Caption: Proposed inhibition of melanogenesis by N-(1-methylethyl)-N'-phenyl-thiourea.

Part 4: Safety and Handling

Detailed safety information for N-(1-methylethyl)-N'-phenyl-thiourea is not widely available. However, based on the safety data for the parent compound, N-phenylthiourea, caution should be exercised when handling this chemical. [2][3][4] GHS Hazard Classification (extrapolated from N-phenylthiourea):

-

Acute Toxicity, Oral (Category 1): Fatal if swallowed. [3][4]* Skin Sensitization (Category 1): May cause an allergic skin reaction. [4] Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection. [3]* Do not eat, drink, or smoke when using this product. * IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [3]* IF ON SKIN: Wash with plenty of soap and water. [3]* Store locked up. [2]

Conclusion

N-(1-methylethyl)-N'-phenyl-thiourea is a readily synthesizable compound with significant potential, particularly in the field of drug discovery. Its structural similarity to known tyrosinase inhibitors suggests it could be a valuable lead compound for the development of novel treatments for hyperpigmentation disorders. Further research is warranted to experimentally validate its synthesis, fully characterize its spectroscopic properties, and thoroughly evaluate its biological activity and safety profile. This guide provides a solid foundation for researchers and scientists to embark on further exploration of this promising molecule.

References

-

Cheméo. (n.d.). Chemical Properties of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS 15093-36-4). Retrieved from [Link]

-

Lai, X., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Molecules, 25(3), 569. Retrieved from [Link]

-

West Liberty University. (n.d.). Safety Data Sheet: N-Phenylthiourea. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-isopropyl-3-phenylthiourea

This guide provides a comprehensive technical overview of the synthesis of 1-isopropyl-3-phenylthiourea, a disubstituted thiourea derivative of interest to researchers, scientists, and drug development professionals. The document details the predominant synthetic pathway, including a step-by-step experimental protocol, mechanistic insights, and key characterization data.

Introduction: The Significance of Substituted Thioureas

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of various heterocyclic compounds. The hydrogen-bonding capabilities of the N-H protons and the nucleophilicity of the sulfur atom are key to their reactivity and biological interactions. 1-isopropyl-3-phenylthiourea, with its specific combination of an aliphatic isopropyl group and an aromatic phenyl group, presents a scaffold for the development of novel therapeutic agents and functional materials.

The Primary Synthetic Pathway: Nucleophilic Addition of Isopropylamine to Phenyl Isothiocyanate

The most direct and widely employed method for the synthesis of 1-isopropyl-3-phenylthiourea is the nucleophilic addition of isopropylamine to phenyl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions, making it an efficient and practical approach for laboratory-scale preparation.[1][2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine on the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. This initial addition results in the formation of a zwitterionic intermediate. Subsequent proton transfer from the nitrogen of the former amine to the nitrogen of the former isothiocyanate yields the stable 1-isopropyl-3-phenylthiourea product. The overall reaction is typically irreversible and driven by the formation of the thermodynamically stable thiourea structure.

A visual representation of the reaction mechanism is provided below:

Caption: Reaction mechanism for the synthesis of 1-isopropyl-3-phenylthiourea.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of 1-isopropyl-3-phenylthiourea. This procedure is adapted from established methods for the synthesis of analogous disubstituted thioureas.[1]

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) |

| Phenyl Isothiocyanate | C₆H₅NCS | 135.19 |

| Isopropylamine | (CH₃)₂CHNH₂ | 59.11 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 |

| n-Heptane | C₇H₁₆ | 100.21 |

Equipment

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Amine: Add isopropylamine (1.05 eq.) dropwise to the stirred solution over a period of 15-20 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to control the exothermic nature of the reaction.

-

Reaction Progression: After the complete addition of isopropylamine, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, reduce the solvent volume using a rotary evaporator.

-

Precipitation: Add n-heptane to the concentrated reaction mixture to induce the precipitation of the solid product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold n-heptane to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified 1-isopropyl-3-phenylthiourea in a vacuum oven to a constant weight.

A visual representation of the experimental workflow is provided below:

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 1-isopropyl-3-phenylthiourea

The identity and purity of the synthesized 1-isopropyl-3-phenylthiourea can be confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂S |

| Molecular Weight | 194.3 g/mol [3] |

| Appearance | Solid |

| Melting Point | 98-100 °C[4] |

| Boiling Point | 275.8 °C at 760 mmHg[4] |

| Density | 1.125 g/cm³[4] |

Spectroscopic Data (Expected)

-

¹H NMR: Expected signals would include those for the aromatic protons of the phenyl group, a multiplet for the methine proton of the isopropyl group, a doublet for the methyl protons of the isopropyl group, and broad singlets for the N-H protons.[1]

-

¹³C NMR: Resonances are expected for the thiocarbonyl carbon (C=S), aromatic carbons, and the carbons of the isopropyl group.[1]

-

FTIR (cm⁻¹): Characteristic peaks would include N-H stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and a C=S stretching vibration.[2]

Alternative Synthesis Pathways

While the reaction between an isothiocyanate and an amine is the most common method, other synthetic routes to phenylthiourea derivatives exist. One notable alternative involves the reaction of an amine with carbon disulfide.[5] This method typically proceeds through the formation of a dithiocarbamate salt, which is then treated with a desulfurizing agent to generate an isothiocyanate in situ, which subsequently reacts with another molecule of the amine to form the thiourea. Another approach involves the reaction of aniline with ammonium thiocyanate in the presence of an acid.[5]

Conclusion

The synthesis of 1-isopropyl-3-phenylthiourea via the nucleophilic addition of isopropylamine to phenyl isothiocyanate is a robust and efficient method suitable for laboratory preparation. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and characterize this compound. The versatility of the thiourea functional group ensures that 1-isopropyl-3-phenylthiourea will continue to be a valuable building block in the exploration of new chemical entities with potential applications in drug discovery and materials science.

References

-

Lokhande Rahul P, et al. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of N-(1-methylethyl)-N'-phenyl-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and wide spectrum of biological activities. Among these, N-(1-methylethyl)-N'-phenyl-thiourea, also known as 1-isopropyl-3-phenylthiourea, serves as a critical synthon for the creation of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and burgeoning applications in drug development, grounded in established scientific literature.

Part 1: Molecular Structure and Physicochemical Properties

N-(1-methylethyl)-N'-phenyl-thiourea is a disubstituted thiourea featuring an isopropyl group and a phenyl group attached to the nitrogen atoms of the thiourea core. This seemingly simple molecule possesses a rich structural and electronic character that dictates its reactivity and biological interactions.

Core Structural Features

Physicochemical Data

A compilation of the key physicochemical properties of N-(1-methylethyl)-N'-phenyl-thiourea is presented in Table 1. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability, as estimated by Lipinski's rule of five.

| Property | Value | Source |

| CAS Number | 15093-36-4 | [3] |

| Molecular Formula | C₁₀H₁₄N₂S | [3] |

| Molecular Weight | 194.3 g/mol | [3] |

| Melting Point | 98-100 °C | [3] |

| Boiling Point | 275.8 °C at 760 mmHg | [3] |

| Density | 1.125 g/cm³ | [3] |

| Flash Point | 120.6 °C | [3] |

| InChI Key | LFBMRUOVWMEFFZ-UHFFFAOYSA-N | [3] |

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of N-(1-methylethyl)-N'-phenyl-thiourea is a straightforward and high-yielding process, making it a readily accessible building block for further chemical transformations.

Synthetic Pathway: Nucleophilic Addition

The most common and efficient method for the synthesis of N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate. In the case of N-(1-methylethyl)-N'-phenyl-thiourea, this involves the reaction of phenyl isothiocyanate with isopropylamine.[3] This reaction is often carried out under mild conditions and can be performed using both traditional solvent-based methods and more environmentally friendly mechanochemical approaches.[4]

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of thiourea derivatives.[2][5]

Materials:

-

Phenyl isothiocyanate

-

Isopropylamine

-

Anhydrous diethyl ether or ethyl acetate

-

Heptane (for precipitation)

Procedure:

-

In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add isopropylamine (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Add heptane to the concentrated residue to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold heptane, and dry under vacuum.

Spectroscopic Characterization

The structural elucidation of N-(1-methylethyl)-N'-phenyl-thiourea is confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related compounds.[6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Phenyl group): A multiplet in the range of δ 7.2-7.6 ppm.

-

N-H Protons: Two broad singlets, one associated with the phenyl-substituted nitrogen and one with the isopropyl-substituted nitrogen. The chemical shifts of these protons can vary depending on the solvent and concentration.

-

Isopropyl Methine Proton (CH): A septet due to coupling with the six methyl protons.

-

Isopropyl Methyl Protons (CH₃): A doublet due to coupling with the methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Thiocarbonyl Carbon (C=S): A characteristic peak in the downfield region, typically around δ 180-190 ppm.

-

Aromatic Carbons: Signals corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring.

-

Isopropyl Methine Carbon (CH): A signal in the aliphatic region.

-

Isopropyl Methyl Carbons (CH₃): A signal in the upfield aliphatic region.

IR (Infrared) Spectroscopy:

-

N-H Stretching: A broad band or multiple bands in the region of 3100-3400 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C=S Stretching (Thioamide I band): A strong absorption band typically found in the 1200-1350 cm⁻¹ region.

-

C-N Stretching (Thioamide II and III bands): Bands in the 1400-1600 cm⁻¹ and 950-1150 cm⁻¹ regions, respectively.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.3 g/mol ). Common fragmentation patterns for thioureas involve cleavage of the C-N bonds and fragmentation of the alkyl and aryl substituents.[9]

Part 3: Applications in Drug Development

The thiourea scaffold is a "privileged structure" in medicinal chemistry, and N-(1-methylethyl)-N'-phenyl-thiourea serves as a valuable precursor to a variety of biologically active molecules.

Precursor for Heterocyclic Synthesis

A primary application of N-(1-methylethyl)-N'-phenyl-thiourea is in the Hantzsch thiazole synthesis. This reaction involves the condensation of the thiourea with an α-haloketone to yield a 2-aminothiazole derivative.[2] The 2-aminothiazole ring is a core component of numerous FDA-approved drugs and is a focal point in the discovery of new therapeutic agents.

Biological Activities of Thiourea Derivatives

Thiourea derivatives have demonstrated a broad range of pharmacological activities, including:

-

Antimicrobial Activity: Many thiourea-containing compounds exhibit potent antibacterial and antifungal properties.[10][11][12][13][14] The proposed mechanisms of action often involve the inhibition of essential microbial enzymes.

-

Anticancer Activity: A growing body of research highlights the cytotoxic effects of thiourea derivatives against various cancer cell lines.[15][16][17][18] These compounds can induce apoptosis and interfere with key signaling pathways involved in tumor growth and proliferation.

-

Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, enabling it to interact with the active sites of various enzymes. For instance, phenylthiourea is a known inhibitor of tyrosinase.[19]

While specific biological data for N-(1-methylethyl)-N'-phenyl-thiourea is limited in the public domain, its role as a precursor to bioactive molecules underscores its importance in drug discovery pipelines. The structural motifs it provides are integral to the exploration of new chemical space for therapeutic intervention.

Part 4: Safety and Handling

Given the toxicological profile of related thiourea compounds, N-(1-methylethyl)-N'-phenyl-thiourea should be handled with care in a laboratory setting. Safety data for the closely related N-phenylthiourea indicates that it is fatal if swallowed and may cause an allergic skin reaction.[20]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

-

Dispose of chemical waste in accordance with local regulations.

Conclusion

N-(1-methylethyl)-N'-phenyl-thiourea is a molecule of significant interest to the scientific community, particularly those engaged in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined (though inferred) structural characteristics, and its utility as a versatile building block for biologically active heterocycles make it a valuable tool in the pursuit of novel therapeutics. A thorough understanding of its molecular structure and reactivity is paramount for its effective application in the design and development of next-generation pharmaceuticals.

References

- Sigma-Aldrich. (2025, June 18).

- Merck Eurolab Ltd. (1994, August 18).

- Liu, Y.-D., Zhang, J., Wang, X.-Y., & Sun, J. (2014). Crystal structure of 1-(2,6-diisopropylphenyl)-3-phenylthiourea, C19H24N2S. Zeitschrift für Kristallographie - New Crystal Structures, 229(3), 333-334.

- TCI Europe N.V. (2018, October 3).

- Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.

- Google Patents. (n.d.). CN1962629A - N, N'-diisopropyl thiourea synthesis method.

- Fisher Scientific. (2025, May 1).

- Benchchem. (n.d.). Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis.

- Carolina Biological Supply Company. (2007, September 12).

- Google Patents. (n.d.). CN108084055A - A kind of method of N, N '-di-isopropyl thiourea oxidative synthesis N, N '-diisopropylcarbodiimide.

- ChemicalBook. (n.d.). N,N'-DIISOPROPYLTHIOUREA(2986-17-6) 1H NMR spectrum.

- Sharma, P. K., & Singh, P. (2012). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 11(3), d657-d664.

- Al-Masoudi, N. A., & Al-Amiery, A. A. (2014). 1-Methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o528.

- Alfa Chemistry. (n.d.). CAS 15093-36-4 1-Isopropyl-3-phenyl-2-thiourea.

- Abdullah, B. H., & Salh, Y. M. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Oriental Journal of Chemistry, 26(3), 823-832.

- Ghiurca, E. L., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6529.

- ResearchGate. (n.d.). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental.

- Bădiceanu, C. V., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Journal of Fungi, 9(11), 1069.

- ChemicalBook. (n.d.). 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum.

- PubChem. (n.d.). 1-Methyl-3-phenylthiourea.

- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215.

- PubChem. (n.d.). Phenylthiourea.

- Štrukil, V., et al. (2012). A model for a solvent-free synthetic organic research laboratory: click-mechanosynthesis and structural characterization of thioureas without bulk solvents. Green Chemistry, 14(9), 2462-2473.

- Masuda, A., & Eguchi, G. (1984). Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. Cell structure and function, 9(1), 25–35.

- National Institute of Standards and Technology. (n.d.). P-diisopropyl diphenyl thiourea.

- Xu, J., Wang, D., Zhang, Q., & Huang, A. (2000). Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. Rapid communications in mass spectrometry : RCM, 14(19), 1746–1750.

- MedChemExpress. (n.d.). N-Isopropyl-N'-phenyl-p-phenylenediamine.

- Sigma-Aldrich. (n.d.). N-Phenylthiourea.

- National Institute of Standards and Technology. (n.d.). Thiourea, phenyl-.

- National Institute of Standards and Technology. (n.d.). Thiourea, phenyl-.

- ChemicalBook. (n.d.). 1-PHENYL-2-THIOUREA(103-85-5) IR Spectrum.

- Li, Y., et al. (2021).

- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-N'-phenylthiourea.

- ResearchGate. (n.d.). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.

- Wawrzeńczyk, D., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885.

- Scribd. (n.d.).

- Glen Jackson - West Virginia University. (2020, April 11).

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. A model for a solvent-free synthetic organic research laboratory: click-mechanosynthesis and structural characterization of thioureas without bulk solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 6. N,N'-DIISOPROPYLTHIOUREA(2986-17-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. ijcrt.org [ijcrt.org]

- 13. mdpi.com [mdpi.com]

- 14. seejph.com [seejph.com]

- 15. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide to N-(1-methylethyl)-N'-phenyl-thiourea: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1-methylethyl)-N'-phenyl-thiourea, a versatile thiourea derivative with significant potential in medicinal chemistry and organic synthesis. This document delves into its precise chemical identity, including its IUPAC name and various synonyms, and presents a detailed exploration of its physicochemical properties. Key synthetic methodologies are outlined, providing practical, step-by-step protocols for its preparation in a laboratory setting. Furthermore, this guide highlights the compound's reactivity, with a particular focus on its utility as a precursor for the synthesis of heterocyclic compounds. The known biological activities and potential therapeutic applications of this class of compounds are discussed, drawing from current scientific literature. Safety and handling protocols are also detailed to ensure its responsible use in a research environment. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical Identity and Nomenclature

N-(1-methylethyl)-N'-phenyl-thiourea is a disubstituted thiourea derivative that serves as a valuable building block in organic synthesis.

IUPAC Name: 1-phenyl-3-propan-2-ylthiourea

Synonyms:

-

1-Isopropyl-3-phenyl-2-thiourea

-

N-Isopropyl-N'-phenylthiourea

-

N-Phenyl-N'-isopropylthiourea

-

Thiourea, N-(1-methylethyl)-N'-phenyl-

CAS Number: 15093-36-4

Chemical Structure:

Caption: Chemical structure of 1-phenyl-3-propan-2-ylthiourea.

Physicochemical Properties

A summary of the key physicochemical properties of N-(1-methylethyl)-N'-phenyl-thiourea is provided in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂S | |

| Molecular Weight | 194.30 g/mol | |

| Melting Point | 98-100 °C | |

| Boiling Point | 275.8 °C at 760 mmHg | |

| Density | 1.125 g/cm³ | |

| logP (Octanol/Water) | 2.381 | [1] |

| Water Solubility | log10WS = -3.38 (mol/L) | [1] |

Synthesis Methodologies

The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an isothiocyanate with a primary or secondary amine.

Caption: General synthetic workflow for N-(1-methylethyl)-N'-phenyl-thiourea.

Experimental Protocol: Synthesis from Phenyl Isothiocyanate and Isopropylamine

This protocol details the synthesis of N-(1-methylethyl)-N'-phenyl-thiourea via the nucleophilic addition of isopropylamine to phenyl isothiocyanate. This method is generally high-yielding and proceeds under mild conditions.

Materials:

-

Phenyl isothiocyanate

-

Isopropylamine (sec-Butylamine)

-

Anhydrous diethyl ether (or another suitable inert solvent like dichloromethane or ethyl acetate)[2]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add isopropylamine (1.0 equivalent) dropwise to the stirred solution using a dropping funnel. An exothermic reaction is often observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

-

The product often precipitates out of the solution upon completion. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Expected Outcome: A white to off-white crystalline solid. The yield is typically high, often exceeding 90%.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of both the phenyl and isopropyl groups.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C=S stretching.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: To assess the purity of the final product.

Chemical Reactivity and Applications in Synthesis

The thiourea functional group in N-(1-methylethyl)-N'-phenyl-thiourea is a versatile reactive handle for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery.

Hantzsch Thiazole Synthesis

A primary application of this compound is in the Hantzsch thiazole synthesis, a classic condensation reaction with an α-haloketone to form a thiazole ring. Thiazoles are present in numerous FDA-approved drugs.[2]

Caption: Hantzsch synthesis of thiazoles from N-(1-methylethyl)-N'-phenyl-thiourea.

Experimental Protocol: Synthesis of a 2-Iminothiazole Derivative

Materials:

-

N-(1-methylethyl)-N'-phenyl-thiourea

-

α-haloketone (e.g., 2-bromo-1,2-diphenylethanone)

-

Ethanol

-

Sodium bicarbonate

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Dissolve N-(1-methylethyl)-N'-phenyl-thiourea (1.0 eq.) in ethanol in a round-bottom flask.[2]

-

Add the α-haloketone (1.0 eq.) to the solution.[2]

-

Add a mild base such as sodium bicarbonate (1.1 eq.).[2]

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the reaction to room temperature and pour it into cold water to precipitate the product.[2]

-

Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.[2]

-

The product can be purified by recrystallization.

Biological Activity and Potential Applications

Thiourea derivatives are a well-documented class of compounds with a broad spectrum of biological activities. While specific studies on N-(1-methylethyl)-N'-phenyl-thiourea are limited, the general class of phenylthioureas has shown promise in several therapeutic areas.

-

Antimicrobial and Antifungal Activity: Many thiourea derivatives exhibit significant activity against various bacterial and fungal strains.[3][4] Their mechanism can involve the interference with quorum sensing, a bacterial communication process.[3]

-

Anticancer Activity: Substituted thioureas have been investigated for their cytotoxic effects on various cancer cell lines.[5][6] The mechanisms of action can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[5]

-

Enzyme Inhibition: Phenylthiourea and its derivatives are known inhibitors of tyrosinase, an enzyme involved in melanin production.[7] This has implications for the treatment of hyperpigmentation disorders.

The diverse biological activities of thiourea derivatives make N-(1-methylethyl)-N'-phenyl-thiourea an interesting scaffold for the development of novel therapeutic agents.

Safety and Handling

N-(1-methylethyl)-N'-phenyl-thiourea is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Acute Oral Toxicity: Fatal if swallowed.

-

Skin Sensitization: May cause an allergic skin reaction.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] In case of dust generation, a respirator is required.

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] Use in a well-ventilated area or under a chemical fume hood.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store locked up.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

N-(1-methylethyl)-N'-phenyl-thiourea is a readily synthesizable and versatile chemical compound. Its utility as a precursor for heterocyclic synthesis, particularly for thiazole derivatives, makes it a valuable tool for medicinal chemists. The broad biological activity profile of the parent phenylthiourea class suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. Adherence to strict safety protocols is paramount when handling this hazardous material. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

-

West Liberty University. (n.d.). Safety Data Sheet: N-Phenylthiourea. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2023, March). A Review on Synthesis and Antimicrobial Activity of Phenylthiourea. Retrieved from [Link]

- Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.

-

Cheméo. (n.d.). Chemical Properties of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS 15093-36-4). Retrieved from [Link]

-

MDPI. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes. Retrieved from [Link]

-

MDPI. (n.d.). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Retrieved from [Link]

-

PubMed. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. Retrieved from [Link]

-

YouTube. (2023, February 9). PHENYLTHIOUREA SYNTHESIS.#ncchem. Retrieved from [Link]

-

PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Retrieved from [Link]

-

ResearchGate. (2023, September). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). AND N,N-DI-SUBSTITUTED UREAS AND THIOUREAS FROM SILICON PSEUDOHALIDES. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications [mdpi.com]

- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jppres.com [jppres.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Mechanism of Action of Thiourea, N-(1-methylethyl)-N'-phenyl- (Isoproturon)

Abstract

N-(1-methylethyl)-N'-phenyl-thiourea, commonly known as Isoproturon (IPU), is a selective, systemic herbicide belonging to the phenylurea class.[1] For decades, it has been utilized in agriculture for the control of annual grasses and broad-leaved weeds, particularly in cereal crops.[2][3] Its efficacy stems from a well-defined primary mechanism of action: the potent and specific inhibition of photosynthetic electron transport at Photosystem II (PSII).[1][4] This guide provides a comprehensive technical overview of this core mechanism, delving into the molecular interactions, the physiological consequences for the target plant, and the biochemical basis for its crop selectivity. Furthermore, we will explore established experimental protocols to investigate its activity, discuss the critical issue of herbicide resistance, and touch upon secondary or non-target effects that are subjects of ongoing research. This document is intended to serve as a foundational resource for researchers engaged in herbicide development, resistance management, and environmental toxicology.

The Primary Herbicidal Mechanism: Interruption of Photosynthesis

The herbicidal activity of Isoproturon is fundamentally linked to its ability to disrupt the light-dependent reactions of photosynthesis. This process is rapid and leads to a cascade of events culminating in plant death.

Molecular Target: The D1 Protein of Photosystem II

The precise molecular target of Isoproturon is the D1 quinone-binding protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[4] Isoproturon functions as a competitive inhibitor, binding to the QB niche on the D1 protein. This site is crucial for the electron transport chain, as it is the binding pocket for plastoquinone (PQ), the native mobile electron carrier.

By occupying the QB site, Isoproturon physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor, QA, to QB.[4] This blockage effectively halts the linear electron transport chain, which is essential for the generation of chemical energy (ATP) and reducing power (NADPH) required for carbon fixation in the Calvin cycle.[4]

Physiological Consequences of PSII Inhibition

The interruption of electron flow at PSII triggers a series of damaging downstream effects:

-

Cessation of Energy Production: The primary consequence is the halt in the production of ATP and NADPH. Without this energy supply, the plant cannot fix atmospheric CO₂ into carbohydrates, leading to starvation and cessation of growth.

-

Generation of Reactive Oxygen Species (ROS): The blocked electron transport chain leads to an over-reduced state of the early electron acceptors in PSII. This high-energy state results in the formation of triplet chlorophyll and subsequently, the production of highly destructive reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).

-

Oxidative Stress and Cellular Damage: The massive generation of ROS overwhelms the plant's antioxidant defense systems. This leads to rapid lipid peroxidation of cell membranes, destruction of chlorophyll, leakage of cellular contents, and ultimately, widespread cell death, which manifests as chlorosis and necrosis of the plant tissue.[4]

Figure 1: Diagram illustrating Isoproturon's inhibition of the photosynthetic electron transport chain at the QB site of the D1 protein in Photosystem II.

Pharmacokinetics in Plants: Uptake, Translocation, and Metabolism

The effectiveness and selectivity of Isoproturon are governed by its movement and metabolic fate within the plant.

-

Uptake: IPU is readily absorbed by both the root system from the soil and through foliar contact.[1][2][5] Root uptake is a primary route of entry, especially for pre-emergence applications.[2][5]

-

Translocation: As a systemic herbicide, Isoproturon is transported throughout the plant. Following root absorption, it moves upwards via the xylem with the transpiration stream, accumulating in the leaves, which are the primary sites of photosynthesis and thus the sites of action.

-

Metabolism and Selectivity: The basis for selectivity between tolerant crops (e.g., winter wheat, barley) and susceptible weeds lies in the differential rate of metabolic detoxification.[2] Tolerant plants possess robust enzymatic systems, primarily cytochrome P450 monooxygenases, that rapidly metabolize IPU into non-phytotoxic compounds. The primary metabolic pathways involve:

-

N-demethylation: Removal of the methyl groups from the isopropyl moiety.

-

Ring Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

-

Conjugation: The resulting metabolites are often conjugated with glucose to form water-soluble, non-toxic glycosides that are sequestered in the vacuole.

-

Susceptible weeds metabolize IPU much more slowly, allowing the active parent compound to accumulate at the target site in the chloroplasts to lethal concentrations.

Figure 2: Comparative workflow of Isoproturon uptake, translocation, and metabolic fate in tolerant crops versus susceptible weeds.

Methodologies for Mechanistic Investigation

For researchers studying phenylurea herbicides, several key experimental protocols are essential for characterizing their mechanism of action and assessing performance.

Protocol 1: Whole-Plant Herbicide Resistance Bioassay

This protocol is fundamental for confirming resistance in weed populations and quantifying the level of resistance, which is critical for devising effective management strategies.[6]

Objective: To determine the dose-response relationship of suspected resistant and known susceptible weed biotypes to Isoproturon.

Methodology:

-

Seed Propagation: Collect mature seeds from the putative resistant weed population and a known susceptible population of the same species. Germinate seeds in trays containing a standard potting medium.

-

Plant Growth: Once seedlings reach a consistent growth stage (e.g., 2-3 leaf stage), transplant them into individual pots. Grow them in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.

-

Herbicide Preparation: Prepare a stock solution of a commercial formulation of Isoproturon. Perform serial dilutions to create a range of 6-8 treatment doses, including a zero-herbicide control. Doses should bracket the recommended field application rate.

-

Herbicide Application: Apply the herbicide solutions to the plants using a precision laboratory track sprayer to ensure uniform coverage. Include a recommended adjuvant if required.

-

Assessment: After a set period (typically 21 days), assess the plants. The primary endpoint is typically plant survival, but a more quantitative measure is shoot biomass. Harvest the above-ground tissue for each plant, dry it in an oven (e.g., 70°C for 48 hours), and record the dry weight.

-

Data Analysis: Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to calculate the GR₅₀ (the dose required to reduce growth by 50%) for each population. The Resistance Index (RI) is calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

Protocol 2: Chlorophyll Fluorescence Analysis

This non-invasive technique provides a rapid and highly sensitive measure of PSII efficiency, making it an excellent tool for detecting and quantifying the inhibitory effect of Isoproturon.

Objective: To measure the effect of Isoproturon on the maximum quantum yield of PSII (Fv/Fm).

Methodology:

-

Plant Treatment: Grow susceptible plants to the 2-3 leaf stage. Treat a set of plants with a discriminating dose of Isoproturon and another set with a control solution.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 20-30 minutes. This ensures all PSII reaction centers are "open" (oxidized).

-

Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer. Measure the minimal fluorescence (Fo) with a weak measuring beam. Then, apply a short, saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculation: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

-

Interpretation: In healthy, untreated plants, Fv/Fm is typically around 0.83. In plants treated with Isoproturon, the blockage of electron transport will cause a significant decrease in Fv/Fm, indicating damage to PSII.

Quantitative Data and the Challenge of Resistance

The efficacy of Isoproturon is well-documented, but its repeated use has led to the evolution of resistant weed populations, a significant challenge in modern agriculture.[2][5]

Table 1: General Efficacy of Isoproturon

| Parameter | Value/Description | Source |

| Common Name | Isoproturon (IPU) | [1] |

| HRAC Group | 5 (C2) | Herbicide Resistance Action Committee |

| Primary Target | Photosystem II Inhibitor | [1][4] |

| Weeds Controlled | Annual meadow-grass, black-grass, and various broad-leaved weeds. | [2] |

| Tolerant Crops | Winter/Spring Wheat, Winter Barley, Rye, Triticale. | [2] |

Mechanisms of Resistance

Resistance to Isoproturon in weeds can occur through two primary mechanisms:

-

Target-Site Resistance (TSR): This involves a genetic mutation in the chloroplast psbA gene, which codes for the D1 protein. The mutation alters the amino acid sequence of the herbicide-binding niche, reducing the binding affinity of Isoproturon. This allows plastoquinone to outcompete the herbicide, and electron transport continues, albeit sometimes with a fitness penalty.

-

Non-Target-Site Resistance (NTSR): This is the more common and problematic form of resistance for Isoproturon. It involves an enhanced rate of herbicide metabolism by the weed, mirroring the tolerance mechanism found in crops.[2][5] This "Enhanced Metabolism Resistance" (EMR) is often conferred by up-regulation of detoxification enzymes like cytochrome P450s.[2][5] EMR can confer cross-resistance to herbicides with different modes of action, making it particularly difficult to manage.

Considerations for Non-Target Organisms

While the primary mode of action in plants is clear, the widespread use of phenylurea herbicides has prompted research into their effects on non-target organisms.[7] In silico analyses and toxicology studies on aquatic life, such as fish and amphibians, suggest that phenylureas may have other mechanisms of toxicity beyond PSII inhibition.[7] Potential secondary targets that have been proposed for investigation include interference with steroid biosynthesis and cholesterol metabolism.[7] These findings underscore the importance of continued research to fully characterize the environmental and toxicological profile of this class of compounds.

References

-

(2015-10-10) IPU herbicide can be used this autumn in cereals - Farmers Weekly. [Link]

-

Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - RSC Publishing. [Link]

-

Isoproturon (Ref: HOE 16410) - AERU - University of Hertfordshire. [Link]

-

Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils: A Review - ResearchGate. [Link]

-

Unichem IPU 500 - Others Herbicides. [Link]

-

Marlatt, V. L., & Martyniuk, C. J. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 194, 9–21. [Link]

-

(2015-10-10) IPU herbicide can be used this autumn in cereals - Farmers Weekly. [Link]

-

Phenylurea Herbicides - ResearchGate. [Link]

-

Isoproturon Herbicide Interaction with Crops and Biodegradation - Taylor & Francis eBooks. [Link]

-

IPU 500 - DHM Agrochemicals. [Link]

-

Phenylthiourea | C7H8N2S | CID 676454 - PubChem - NIH. [Link]

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. [Link]

Sources

- 1. Isoproturon (Ref: HOE 16410) [sitem.herts.ac.uk]

- 2. agrobaseapp.com [agrobaseapp.com]

- 3. IPU herbicide can be used this autumn in cereals - Farmers Weekly [fwi.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. dhm.ie [dhm.ie]

- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of N-isopropyl-N'-phenylthiourea Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The thiourea scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Among these, the N-isopropyl-N'-phenylthiourea framework has emerged as a particularly promising area of investigation. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this specific class of compounds. By delving into their antimicrobial, anticancer, and enzyme-inhibiting properties, this document aims to equip researchers and drug development professionals with the critical knowledge and detailed methodologies necessary to advance the therapeutic potential of N-isopropyl-N'-phenylthiourea derivatives.

The Chemical Rationale: Understanding the N-isopropyl-N'-phenylthiourea Scaffold

The unique biological activities of N-isopropyl-N'-phenylthiourea derivatives stem from the specific combination of their structural components. The thiourea core (-NH-C(S)-NH-) is a versatile pharmacophore known for its ability to form strong hydrogen bonds and coordinate with metal ions, crucial for interacting with biological targets.[1] The presence of a phenyl group introduces aromaticity and lipophilicity, influencing the molecule's ability to cross cellular membranes and engage in π-π stacking interactions with target proteins. The isopropyl group, a branched alkyl substituent, further modulates the compound's lipophilicity and steric profile, which can significantly impact its binding affinity and selectivity for specific enzymes or receptors. This strategic combination of functionalities makes N-isopropyl-N'-phenylthiourea derivatives a compelling scaffold for the development of novel therapeutic agents.

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of N-isopropyl-N'-phenylthiourea derivatives is typically achieved through a straightforward and efficient one-pot reaction. The fundamental approach involves the reaction of a substituted phenyl isothiocyanate with isopropylamine. This nucleophilic addition reaction is generally carried out in an inert solvent, such as acetone or tetrahydrofuran (THF), at room temperature or with gentle heating.

Experimental Protocol: General Synthesis of N-isopropyl-N'-phenylthiourea Derivatives

Materials:

-

Substituted Phenyl isothiocyanate (1.0 eq)

-

Isopropylamine (1.1 eq)

-

Anhydrous Acetone (or other suitable inert solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve the substituted phenyl isothiocyanate in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add isopropylamine to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Continue stirring the reaction mixture for a period of 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-isopropyl-N'-phenylthiourea derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry to confirm its structure and purity.

Causality in Synthesis: The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction. The slight excess of isopropylamine helps to drive the reaction to completion. Purification by recrystallization is a standard and effective method for obtaining highly pure crystalline products, which is essential for accurate biological evaluation.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

The Anticancer Potential: Targeting Malignant Cells

The development of novel anticancer agents is a critical area of pharmaceutical research. Thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. [2]

In Vitro Cytotoxicity

The anticancer potential of N-isopropyl-N'-phenylthiourea derivatives is assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Illustrative Cytotoxic Activity of N-substituted-N'-phenylthiourea Derivatives (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |

|---|---|---|---|---|

| N-benzoyl-N'-(4-t-butylphenyl)thiourea | 15.8 | 21.4 | Not Reported | [3] |

| N-isopropyl-N'-phenylthiourea | Data to be Determined | Data to be Determined | Data to be Determined |

| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 310 | Not Reported | Not Reported | [2]|

Note: Specific IC50 values for N-isopropyl-N'-phenylthiourea derivatives are not widely available and represent a promising avenue for investigation. The data for structurally related compounds provides a benchmark for potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Trustworthiness of the Protocol: The MTT assay is a well-established and reliable colorimetric assay for assessing cell viability. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Mechanism of Action: Unraveling the Molecular Interactions

The biological activities of N-isopropyl-N'-phenylthiourea derivatives are underpinned by their interactions with specific molecular targets. Enzyme inhibition is a common mechanism of action for this class of compounds.

Enzyme Inhibition

Thiourea derivatives have been shown to inhibit a variety of enzymes, including urease, carbonic anhydrase, and various kinases. [4]The thiourea moiety can coordinate with metal ions in the active site of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to the inhibition of enzyme activity.

Table 3: Illustrative Enzyme Inhibitory Activity of Thiourea Derivatives (IC50 in µM)

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Phenylthiourea | Phenoloxidase | 0.21 | [4] |

| N-isopropyl-N'-phenylthiourea | Urease | Data to be Determined |

| Acetazolamide (control) | Carbonic Anhydrase | Varies with isoform | |

Note: The enzyme inhibitory potential of N-isopropyl-N'-phenylthiourea derivatives is an area ripe for exploration.

Molecular Docking: In Silico Insights

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. This in silico approach can provide valuable insights into the potential mechanism of action of N-isopropyl-N'-phenylthiourea derivatives and guide the design of more potent and selective inhibitors. For instance, docking studies could be performed to predict the binding of these derivatives to the active site of bacterial DNA gyrase or viral reverse transcriptase. [5]

Caption: A simplified workflow for molecular docking studies.

Future Directions and Conclusion

The N-isopropyl-N'-phenylthiourea scaffold represents a fertile ground for the discovery of novel therapeutic agents. While preliminary studies and data from analogous compounds are promising, further in-depth research is required to fully elucidate the biological potential of this specific class of derivatives. Future investigations should focus on:

-

Synthesis and screening of a diverse library of N-isopropyl-N'-phenylthiourea derivatives with various substitutions on the phenyl ring to establish clear structure-activity relationships (SAR).

-

Comprehensive in vitro and in vivo evaluation of their antimicrobial, anticancer, and enzyme-inhibiting properties.

-

Detailed mechanistic studies to identify specific molecular targets and signaling pathways.

-

Pharmacokinetic and toxicological profiling to assess their drug-like properties and safety.

References

-

Cunha, S., et al. (2006). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. ResearchGate. [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 207-219. [Link]

-

Arslan, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527. [Link]

- Galkin, A. A., et al. (1997). Derivatives of n-phenylthiourea and a method of their synthesis.

-

Lee, J. Y., et al. (2007). Synthesis of phenylisothiourea derivatives as inhibitors of NO production in LPS activated macrophages. Bioorganic & Medicinal Chemistry Letters, 17(1), 105-108. [Link]

-

Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea. Journal of Pharmacy & Pharmacognosy Research. [Link]

-

Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal, 70(2). [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of N-(1-methylethyl)-N'-phenyl-thiourea for Research and Development

This document provides an in-depth technical overview of the safety considerations and handling protocols for N-(1-methylethyl)-N'-phenyl-thiourea (IPPTU). It is intended for researchers, scientists, and drug development professionals who may handle this compound or structurally related thiourea derivatives. The guidance herein is synthesized from established safety data, toxicological information on analogous compounds, and field-proven best practices to ensure a comprehensive and self-validating system of safety.

Introduction: Understanding the Compound and Associated Risks

N-(1-methylethyl)-N'-phenyl-thiourea, also known as Isopropyl Phenyl Thiourea (IPPTU), is a disubstituted thiourea derivative. The thiourea functional group is a cornerstone in various chemical syntheses and has been explored for a range of biological activities. However, this utility is counterbalanced by significant toxicological concerns inherent to this class of compounds. The phenyl and isopropyl substitutions on the thiourea core of IPPTU influence its reactivity, lipophilicity, and metabolic fate, which in turn dictates its specific hazard profile.

Given these potential hazards, a robust understanding of the compound's properties and a meticulous approach to its handling are paramount to ensuring laboratory safety.

Physicochemical and Toxicological Profile

A thorough risk assessment begins with a clear understanding of the compound's intrinsic properties.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-(1-methylethyl)-N'-phenyl-thiourea.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄N₂S | Cheméo[6] |

| Molecular Weight | 194.30 g/mol | Cheméo[6] |

| Appearance | White to off-white crystalline powder (inferred from related compounds) | General knowledge |

| Melting Point | 98-100 °C | Chemsrc[7] |

| Boiling Point | 275.8 °C at 760 mmHg | Chemsrc[7] |

| Solubility | Insoluble in water (inferred); Soluble in benzene and gasoline (for a related compound)[8] | N-methyl-N-phenylthiourea is insoluble in water[9] |

| Octanol/Water Partition Coefficient (logP) | 2.381 (Crippen Calculated Property) | Cheméo[6] |

The logP value suggests a moderate lipophilicity, indicating that the compound may be absorbed through the skin. Its low water solubility has implications for decontamination and disposal procedures.

Toxicological Summary

While specific toxicological data for IPPTU is limited, the profile of closely related compounds provides a strong basis for hazard assessment.

| Hazard Class | Classification and Statement | Notes and Causality |

| Acute Oral Toxicity | Danger - Likely Category 1 or 2 (Fatal if swallowed) | Based on N-Phenylthiourea (LD50 oral, rat = 3 mg/kg)[1][2][3]. The thiourea moiety can be metabolized to toxic species. |

| Acute Dermal Toxicity | Warning - Potential for significant toxicity | The compound's lipophilicity (logP > 2) suggests it can be absorbed through the skin. Systemic effects following skin absorption are possible[3]. |

| Acute Inhalation Toxicity | Warning - May be harmful if inhaled | As a powder, aerosolization can lead to respiratory tract irritation and systemic absorption[2]. |

| Skin Corrosion/Irritation | Warning - May cause skin irritation and sensitization | N-Phenylthiourea is a known skin sensitizer[2][5]. Repeated contact can lead to allergic contact dermatitis. |

| Serious Eye Damage/Irritation | Warning - May cause serious eye irritation | Direct contact with the powder can cause significant irritation[1]. |

| Carcinogenicity/Mutagenicity | Suspected Hazard | Some thiourea derivatives are suspected of causing cancer or genetic mutations[1][10]. Insufficient data exists for IPPTU, so caution is warranted. |

| Reproductive Toxicity | Suspected Hazard | Some thiourea compounds may cause birth defects[3]. |

Core Directive for Safe Handling: A Risk-Based Approach

The cornerstone of safely handling IPPTU is the implementation of a multi-layered control strategy. This involves engineering controls, administrative procedures, and personal protective equipment (PPE) selected based on a thorough risk assessment of the planned experimental protocol.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically separate the researcher from the hazardous material.

-

Chemical Fume Hood: All handling of solid IPPTU, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to ensure any fugitive emissions are diluted and removed.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear and rigorously followed SOPs are critical for minimizing risk.

-

Designated Areas: All work with IPPTU should be restricted to a designated area within the laboratory, clearly marked with appropriate hazard signage.

-

Restricted Access: Only trained and authorized personnel should be allowed in the designated area during handling operations.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[10][11].

-

Waste Disposal: All waste contaminated with IPPTU must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[1][2].

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be based on the specific tasks being performed. The following diagram illustrates the decision-making process for PPE selection.

Caption: PPE selection workflow based on the handling task.

Experimental Protocols: Step-by-Step Methodologies

Adherence to detailed protocols is essential for reproducibility and safety.

Protocol for Weighing and Preparing a Stock Solution

-

Preparation: Don the appropriate PPE (double nitrile gloves, lab coat, safety goggles) and ensure the chemical fume hood is functioning correctly.

-

Decontamination: Decontaminate the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol).

-

Weighing: Tare a clean, dry vial on an analytical balance inside the fume hood. Carefully transfer the desired amount of IPPTU to the vial using a clean spatula.

-

Dissolution: Add the desired solvent to the vial and cap it securely. Mix gently until the solid is completely dissolved.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

-

Cleanup: Decontaminate the spatula and any other equipment used with a suitable solvent. Dispose of all contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

-

Final Decontamination: Wipe down the work surface in the fume hood again.

Protocol for Spill Management

In the event of a spill, a calm and methodical response is crucial.

Caption: Decision-making flowchart for IPPTU spill response.

Small Spill (<1 g) inside a fume hood:

-

Alert: Inform others in the immediate vicinity.

-

PPE: Ensure you are wearing appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.

-

Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontamination: Clean the spill area with soap and water, followed by a 70% ethanol wipe-down.

-

Disposal: Dispose of all contaminated materials, including gloves, as hazardous waste.

Large Spill (>1 g) or any spill outside a fume hood:

-

Evacuate: Immediately evacuate the area and alert all personnel.

-

Isolate: Close the laboratory doors and prevent re-entry.

-

Notify: Contact your institution's Environmental Health and Safety (EHS) department and your supervisor immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

Emergency Procedures and First Aid